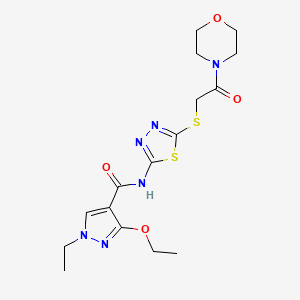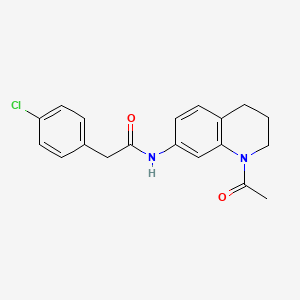
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenyl)acetamide, also known as AC-262,536, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. AC-262,536 is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue, making it a promising candidate for the treatment of muscle wasting diseases.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Fluorescent Properties
Research on related quinoline derivatives has highlighted their structural complexity and potential applications in forming inclusion compounds and exhibiting fluorescence properties. For example, studies on amide-containing isoquinoline derivatives have demonstrated their ability to form gels or crystalline solids upon treatment with various acids, showing applications in material science for creating structured materials with potential use in sensors and fluorescent markers due to their enhanced fluorescence emission properties when forming host-guest complexes (Karmakar, A., Sarma, R., & Baruah, J., 2007). Similarly, lanthanide complexes with aryl amide ligands derived from quinoline have been studied for their fluorescent properties, offering applications in creating sensitive and selective sensors for metal ions (Wu, Wei-Na et al., 2008).
Therapeutic and Antiviral Effects
The therapeutic effects of novel anilidoquinoline derivatives have been evaluated, showing significant antiviral and antiapoptotic effects in vitro, with applications in treating diseases such as Japanese encephalitis. This indicates the potential medical applications of structurally related compounds in developing antiviral drugs (Ghosh, J. et al., 2008).
Antimicrobial and Antitubercular Activities
Quinoline derivatives have also been explored for their antimicrobial and antitubercular activities. Compounds with the quinoline moiety have been found to be potent inhibitors of Mycobacterium tuberculosis growth, showing promise as candidates for novel antitubercular therapies. This research suggests that N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenyl)acetamide could have potential applications in developing new treatments for tuberculosis and other microbial infections (Pissinate, K. et al., 2016).
Selective Sensors and Chemical Sensing
Quinoline-based compounds have been utilized as selective sensors for metal ions, demonstrating their ability to distinguish between different ions such as cadmium and zinc. This highlights their potential applications in environmental monitoring and biological studies to track and analyze metal ion concentrations in various settings (Zhou, Xiaoyan et al., 2012).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(23)22-10-2-3-15-6-9-17(12-18(15)22)21-19(24)11-14-4-7-16(20)8-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGFCVQKNOYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

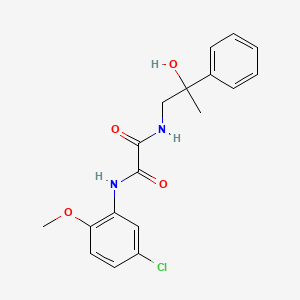
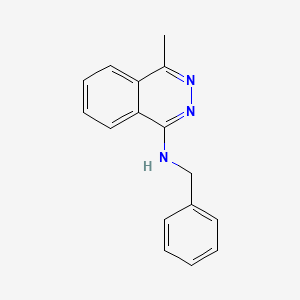
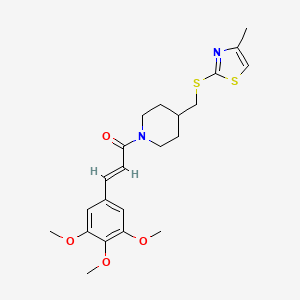
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
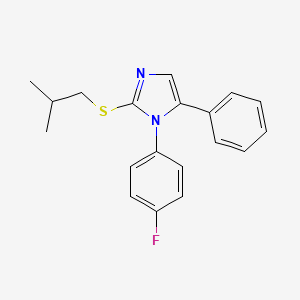
![N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2860279.png)
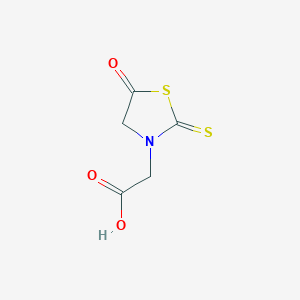
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2860281.png)
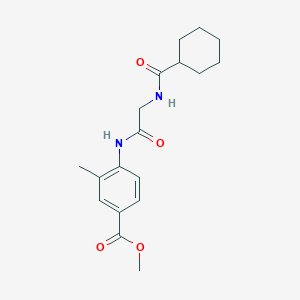
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2860284.png)
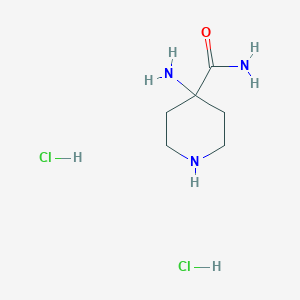
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)
